RTA 744, also known as Berubicin Hydrochloride, is a novel anthracycline derivative designed for the treatment of brain tumors, particularly glioblastoma multiforme. This compound has a molecular formula of and a molecular weight of 670.1 g/mol. RTA 744 is characterized by its ability to penetrate the blood-brain barrier, which is crucial for effective treatment of central nervous system malignancies. As a topoisomerase II inhibitor, it interferes with DNA replication and repair processes in cancer cells, leading to cell death .
Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific products formed depend on the conditions and reagents employed during these reactions.
RTA 744 exhibits significant biological activity against various cancer cell lines, particularly those associated with brain tumors. Its mechanism of action primarily involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. Studies have shown that RTA 744 can effectively induce apoptosis in cancer cells by disrupting their DNA processes. Additionally, it has demonstrated the ability to cross the blood-brain barrier, making it a promising candidate for treating malignant brain tumors .
The synthesis of RTA 744 involves modifying the structure of doxorubicin to enhance its permeability across the blood-brain barrier. This process includes several steps:
These modifications are crucial for increasing the therapeutic potential of RTA 744 while minimizing side effects associated with traditional anthracyclines.
RTA 744 is primarily investigated for its applications in oncology, specifically for treating adult brain tumors such as glioblastoma multiforme. Its ability to penetrate the blood-brain barrier allows it to target tumors effectively while reducing systemic toxicity compared to conventional chemotherapy agents. Clinical trials are ongoing to evaluate its efficacy and safety profiles in patients with recurrent or refractory brain tumors .
Several compounds share structural similarities or mechanisms of action with RTA 744. Here are some notable examples:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Doxorubicin | Topoisomerase II inhibitor | Widely used but has higher systemic toxicity |
Epirubicin | Topoisomerase II inhibitor | Less cardiotoxicity compared to doxorubicin |
Mitoxantrone | Topoisomerase II inhibitor | Different chemical structure; used in prostate cancer |
Idarubicin | Topoisomerase II inhibitor | More potent than doxorubicin but similar side effects |
RTA 744 stands out due to its enhanced ability to penetrate the blood-brain barrier while maintaining potent anti-cancer activity with potentially reduced side effects compared to traditional anthracyclines like doxorubicin .
RTA 744 possesses the molecular formula C₃₄H₃₅NO₁₁ with a molecular weight of 633.65 grams per mole [3] [4] [5]. The exact mass and monoisotopic mass are both 633.22101093 grams per mole, confirming the precise atomic composition [3]. The compound contains 46 heavy atoms, indicating substantial molecular complexity typical of anthracycline derivatives [3]. The Chemical Abstracts Service registry number for RTA 744 is 677017-23-1 [3] [4] [5].
The molecular formula reveals the presence of one nitrogen atom incorporated within the aminosugar moiety, eleven oxygen atoms distributed throughout the tetracycline backbone and sugar unit, and thirty-four carbon atoms forming the complex polycyclic structure [3] [4]. This composition is consistent with other anthracycline derivatives but incorporates specific structural modifications that enhance blood-brain barrier penetration [6].
RTA 744 exhibits six defined stereocenters, each with absolute stereochemical configuration determined through synthetic methodology and structural characterization [3] [7]. The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, with the complete International Union of Pure and Applied Chemistry name being (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-phenylmethoxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione [4] [5].
The aglycone portion contains two critical stereocenters at positions C-7 and C-9, both maintaining S configuration [7]. Position C-7 serves as the attachment point for the aminosugar unit, while C-9 bears both hydroxyl and hydroxyacetyl substituents [7]. The aminosugar component contributes four additional stereocenters: C-2' with R configuration representing the anomeric carbon, and C-4', C-5', and C-6' all maintaining S configuration [7]. This specific stereochemical arrangement is essential for the compound's biological activity and distinguishes it from other anthracycline derivatives [7].
The stereochemical configuration directly influences the compound's three-dimensional structure and molecular recognition properties. The S configuration at C-7 and C-9 positions maintains the spatial orientation necessary for deoxyribonucleic acid intercalation, while the specific configuration of the aminosugar stereocenters affects cellular uptake and drug efflux interactions [8].
RTA 744 belongs to the anthracycline class of compounds, characterized by a tetracyclic quinone-hydroquinone chromophore conjugated to an aminosugar moiety [1] . The core structure consists of a tetracene backbone with hydroxyl groups at positions 6, 9, and 11, a methoxy group at position 4, and a quinone system spanning positions 5 and 12 [4] [5]. The distinguishing feature of RTA 744 is the 4'-O-benzyl substituent attached to the aminosugar component, which significantly enhances lipophilicity compared to conventional anthracyclines [6].
The structural characterization reveals several key features that differentiate RTA 744 from doxorubicin and other anthracyclines. The benzyl ether linkage at the 4' position of the aminosugar increases molecular lipophilicity, facilitating blood-brain barrier penetration [6]. The hydroxyacetyl side chain at position 9 maintains the characteristic anthracycline functionality while contributing to the compound's unique pharmacological profile [5].
Nuclear magnetic resonance spectroscopy and mass spectrometry have been employed to confirm the structural identity of RTA 744 [9] [10]. The compound exhibits characteristic anthracycline spectroscopic properties, including ultraviolet-visible absorption bands corresponding to the quinone chromophore system [9] [11]. The complex molecular structure results in a calculated complexity value of 1130, reflecting the intricate arrangement of functional groups and stereochemical features [3].
RTA 744 presents as a solid powder under standard conditions, with predicted physical properties derived from computational chemistry calculations [5]. The predicted boiling point is 835.4 ± 65.0 degrees Celsius, indicating substantial thermal stability typical of polycyclic aromatic compounds [5]. The predicted density is 1.51 ± 0.1 grams per cubic centimeter, consistent with the compound's molecular structure and intermolecular interactions [5].
The compound exhibits limited aqueous solubility but demonstrates good solubility in dimethyl sulfoxide [5]. The calculated logarithm of the octanol-water partition coefficient is 3.3, indicating moderate lipophilicity that contributes to its blood-brain barrier penetration capabilities [3]. This lipophilicity represents a significant enhancement compared to conventional anthracyclines, which typically exhibit poor central nervous system penetration [6].
RTA 744 contains five hydrogen bond donors and twelve hydrogen bond acceptors, resulting in a topological polar surface area of 195 square angstroms [3]. The molecule possesses eight rotatable bonds, providing conformational flexibility necessary for receptor binding and cellular uptake [3]. These properties collectively contribute to the compound's pharmacokinetic profile and biological activity.
The stability profile of RTA 744 follows patterns typical of anthracycline compounds, with pH-dependent hydrolysis representing the primary degradation mechanism [12] [13]. Based on comparative studies with related anthracyclines, RTA 744 demonstrates optimal stability in the pH range of 4 to 6, with decreased stability at both highly acidic and basic conditions [12].
Hydrolytic degradation occurs through two primary pathways: acid-catalyzed hydrolysis involving protonated molecules and base-catalyzed hydrolysis at elevated pH values [12]. The compound exhibits specific acid-base catalysis, with hydrolysis rates dependent on the ionization state of the aminosugar component [12]. Under acidic conditions, the protonated amino group influences the degradation kinetics, while basic conditions promote hydroxide ion-catalyzed decomposition [12].
Oxidative degradation represents another significant pathway, particularly affecting the phenolic hydroxyl groups and the quinone-hydroquinone system [9]. The presence of multiple hydroxyl groups renders the compound susceptible to oxidation, which can be mitigated through appropriate storage conditions and the use of antioxidants [9]. Photodegradation occurs upon exposure to ultraviolet light, necessitating light-protected storage conditions [12] [13].
Thermal stability analysis indicates that RTA 744 remains stable under recommended storage conditions, with decomposition temperatures exceeding 350 degrees Celsius [14]. The compound should be stored at 2 to 8 degrees Celsius for short-term storage or -20 degrees Celsius for long-term preservation [5] [15]. These storage conditions prevent degradation and maintain chemical integrity for extended periods [15].